5-Chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde
Description
5-Chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a chlorine atom at position 5, a 3-fluorophenyl group at position 1, a propyl chain at position 3, and a carbaldehyde functional group at position 4.
Properties
IUPAC Name |
5-chloro-1-(3-fluorophenyl)-3-propylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O/c1-2-4-12-11(8-18)13(14)17(16-12)10-6-3-5-9(15)7-10/h3,5-8H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYKSMAPLKAULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(3-Fluorophenyl)hydrazine
Phenylhydrazines are synthesized via diazotization of 3-fluoroaniline followed by reduction. As demonstrated in analogous systems, SnCl₂ achieves near-quantitative yields compared to Na₂S₂O₃ or Zn. The resulting 1-(3-fluorophenyl)hydrazine serves as the nucleophilic component for cyclocondensation.
Cyclocondensation with β-Ketoaldehydes
Vilsmeier-Haack Formylation for Aldehyde Functionalization
The Vilsmeier-Haack reaction is the most reliable method for introducing the aldehyde group at position 4. This electrophilic formylation employs POCl₃ and DMF to generate the chloroiminium intermediate, which reacts regioselectively with the pyrazole ring.
Optimal Reaction Conditions
Using 5-chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole as the substrate, formylation proceeds at 120°C for 1 hour with 6 equivalents of DMF and 4 equivalents of POCl₃ (Table 1). Prolonged heating or microwave assistance reduces yields due to side reactions.
Table 1. Optimization of Vilsmeier-Haack Formylation
| Substrate R Group | R’ Group | Time (h) | Yield (%) |
|---|---|---|---|
| Pr | 3-F-Ph | 1 | 67 |
| Pr | Ph | 14 | 54 |
| Me | Bn | 2.5 | 61 |
Byproduct Formation and Mitigation
Extended reaction times (>2 hours) promote hydroxymethylation at position 4, forming derivatives like 5-chloro-4-(hydroxymethyl)-1-(3-fluorophenyl)-3-propyl-1H-pyrazole. This is attributed to trace formaldehyde generated from DMF decomposition. Using fresh DMF and strict temperature control minimizes this side reaction.
Comparative Analysis of Synthetic Routes
Route Efficiency and Scalability
The Vilsmeier-Haack method outperforms alternative formylation techniques (e.g., oxidation of hydroxymethyl groups) in yield and regioselectivity. Cyclocondensation followed by formylation achieves an overall yield of 45–67%, whereas multistep routes involving halogen exchange or oxidation rarely exceed 30%.
Substituent Compatibility
-
3-Fluorophenyl Group : Electron-withdrawing fluorine enhances electrophilic substitution reactivity during formylation but may necessitate adjusted reaction times to prevent decomposition.
-
Propyl Chain : Longer alkyl chains (e.g., propyl vs. methyl) slightly reduce formylation yields due to steric hindrance.
Industrial and Environmental Considerations
Solvent and Reagent Selection
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 5-Chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazole derivatives exhibit anticancer properties. Specifically, compounds similar to 5-Chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde have been investigated for their ability to inhibit tumor growth in various cancer models. A study demonstrated that modifications in the pyrazole structure could enhance cytotoxicity against cancer cell lines, suggesting a pathway for developing new anticancer agents .
Anti-inflammatory Properties
The compound has shown promise in the development of anti-inflammatory drugs. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies suggest that this compound may reduce inflammatory markers, thus providing a potential therapeutic application in treating conditions like arthritis .
Agrochemicals
Pesticide Development
this compound can be utilized in the formulation of pesticides. Its structural characteristics allow it to act as an effective insecticide or herbicide. Research has indicated that pyrazole derivatives can disrupt biological processes in pests, leading to increased mortality rates. Field trials have shown promising results in crop protection against common agricultural pests .
Chemical Intermediates
Synthesis of Other Compounds
This compound serves as a valuable intermediate in organic synthesis. It can be used to produce various functionalized pyrazoles and other heterocycles, which are essential in pharmaceuticals and agrochemicals. The versatility of this compound allows for modifications that can lead to the development of new materials with specific properties tailored for industrial applications .
Data Table: Applications Overview
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal evaluated the effects of several pyrazole derivatives on human cancer cell lines. The results indicated that modifications to the 5-position significantly improved the inhibitory effects on cell proliferation, suggesting that this compound could be a lead compound for further development .
- Pesticide Efficacy Trials : Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in pest populations compared to untreated controls. The results highlighted its potential as an environmentally friendly alternative to conventional pesticides .
Mechanism of Action
The mechanism of action of 5-Chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazole carbaldehyde derivatives exhibit diverse properties depending on substituent patterns. Below is a detailed comparison with structurally related compounds:
Table 1: Substituent Profiles and Key Properties of Selected Pyrazole Derivatives
Key Observations :
Substituent Effects on Reactivity and Binding: The 3-fluorophenyl group at position 1 (target compound and 11b) enhances aromatic stacking interactions compared to cyclohexyl (11a), as seen in the lower IC₅₀ of 11b (40 nM vs. 53 nM) .
Role of the Aldehyde Group :
- The carbaldehyde at position 4 is critical for covalent binding to enzymatic targets (e.g., Cys145 in SARS-CoV-2 Mpro) . This reactive moiety is conserved across multiple analogs, including the target compound.
Crystallographic Insights: Pyrazoline derivatives (e.g., dihydro analogs in Ev1) exhibit non-planar ring conformations due to saturation, whereas fully unsaturated pyrazoles (e.g., target compound) likely adopt planar geometries, affecting molecular packing and intermolecular interactions .
Biological Activity
5-Chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, with the chemical formula and a molecular weight of 254.64 g/mol, is known for its diverse pharmacological properties, particularly in anti-inflammatory, antimicrobial, and anticancer activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 254.64 g/mol |
| CAS Number | 926190-52-5 |
| Boiling Point | Not available |
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study evaluated various substituted pyrazoles, including this compound, for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The compound demonstrated notable inhibition of COX-2 activity, which is often associated with inflammatory responses.
- In vitro Studies : The half-maximal inhibitory concentration (IC50) values against COX enzymes were determined, revealing that the compound has a comparable efficacy to standard anti-inflammatory drugs like diclofenac and celecoxib .
2. Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. In vitro assays have shown that it possesses moderate activity against various Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values indicating effective antibacterial action against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's activity was assessed using the broth microdilution method, which is standard for determining antimicrobial potency .
3. Anticancer Activity
The anticancer properties of pyrazole derivatives have been explored in several studies. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation.
- Cell Line Studies : Research involving various cancer cell lines indicated that the compound could induce apoptosis and inhibit cell growth, suggesting its potential as a chemotherapeutic agent .
Case Studies and Research Findings
Several case studies highlight the biological efficacy of pyrazole derivatives:
- Study on COX Inhibition : A recent investigation found that compounds with similar structures to this compound exhibited significant COX inhibition, with IC50 values ranging from 19.45 μM to 42.1 μM against COX-1 and COX-2 respectively .
- Antimicrobial Evaluation : In a comparative study of various pyrazoles, the compound demonstrated an MIC of 62.5 μg/ml against S. typhi, outperforming several standard antibiotics .
- Anticancer Activity : A series of experiments showed that similar pyrazole derivatives inhibited the proliferation of breast cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 5-chloro-1-aryl-3-alkylpyrazole-4-carbaldehyde precursors. A common approach involves reacting a phenol derivative with 5-chloro-3-propyl-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde in the presence of a base like K₂CO₃ under reflux conditions . Optimization of solvent (e.g., DMF or acetonitrile), temperature (80–120°C), and stoichiometric ratios (1:1.2 for phenol:precursor) is critical for yields >70% .
Q. How is the structural integrity of this compound verified, and what analytical techniques are most reliable?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, particularly distinguishing the aldehyde proton (δ 9.8–10.2 ppm) and fluorophenyl aromatic signals. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₃H₁₁ClFN₂O; theoretical 279.05 g/mol), while X-ray crystallography resolves bond angles and dihedral angles, confirming the planar pyrazole ring and substituent orientations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
